N-(isochroman-3-ylmethyl)-N,3,5-trimethylisoxazole-4-sulfonamide

Description

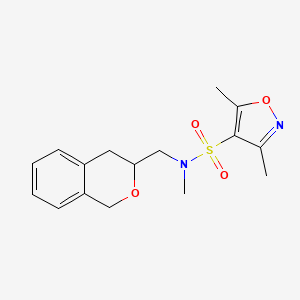

N-(isochroman-3-ylmethyl)-N,3,5-trimethylisoxazole-4-sulfonamide is a synthetic sulfonamide derivative characterized by an isoxazole core substituted with methyl groups at positions 3 and 5, a sulfonamide group at position 4, and an isochroman-3-ylmethyl moiety attached to the nitrogen of the sulfonamide. The isochroman group introduces lipophilic and aromatic properties, which may influence membrane permeability and metabolic stability compared to simpler sulfonamides .

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S/c1-11-16(12(2)22-17-11)23(19,20)18(3)9-15-8-13-6-4-5-7-14(13)10-21-15/h4-7,15H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAYJJUDCZNTCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N(C)CC2CC3=CC=CC=C3CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-N,3,5-trimethylisoxazole-4-sulfonamide typically involves multiple steps:

-

Formation of Isochroman-3-ylmethyl Intermediate

Starting Materials: Isochroman and a suitable alkylating agent.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Synthesis of Trimethylisoxazole

Starting Materials: Acetone, hydroxylamine, and a methylating agent.

Reaction Conditions: The reaction is typically conducted under acidic or basic conditions to facilitate the formation of the isoxazole ring.

-

Coupling Reaction

Starting Materials: Isochroman-3-ylmethyl intermediate and trimethylisoxazole.

Reaction Conditions: The coupling is often performed using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

-

Sulfonamide Formation

Starting Materials: The coupled product and a sulfonyl chloride.

Reaction Conditions: The reaction is typically carried out in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).

Industrial Production Methods

Industrial production of N-(isochroman-3-ylmethyl)-N,3,5-trimethylisoxazole-4-sulfonamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Products: Oxidation can lead to the formation of sulfoxides or sulfones.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Products: Reduction can convert sulfonamides to amines or other reduced forms.

-

Substitution

Reagents: Nucleophiles such as amines or thiols.

Products: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous or organic solvents.

Reduction: LiAlH4 in ether or NaBH4 in methanol.

Substitution: Nucleophiles in the presence of a base like NaOH or KOH.

Scientific Research Applications

Chemistry

Catalysis: N-(isochroman-3-ylmethyl)-N,3,5-trimethylisoxazole-4-sulfonamide can act as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

Biology

Enzyme Inhibition: This compound may inhibit specific enzymes, making it a potential candidate for drug development.

Medicine

Pharmaceuticals: Due to its structural features, it can be explored for its therapeutic potential in treating various diseases.

Industry

Material Science: It can be used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-(isochroman-3-ylmethyl)-N,3,5-trimethylisoxazole-4-sulfonamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the isochroman and isoxazole rings provide structural stability and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

N-(4-Hydroxyphenyl)-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide

- Structural Differences : Replaces the isochroman-3-ylmethyl group with a 4-hydroxyphenyl substituent.

- Impact on Properties :

- Molecular weight: 282.32 g/mol (vs. ~309 g/mol for the target compound), indicating reduced steric bulk .

5-(N,N-Hexamethylene) Amiloride

- A viroporin inhibitor with a pyrazine-carboxamide core and a hexamethylene amiloride group.

- Functional Comparison :

3A5NP2C (3-Amino-5-(azepan-1-yl)-N-diaminomethylidene-6-pyrimidin-5-ylpyrazine-2-carboxamide) A structurally complex anticancer agent with a pyrazine-carboxamide backbone and azepane substituent. Key Contrast:

- Higher molecular weight (~400 g/mol) and polarity may limit bioavailability compared to the target compound .

Physicochemical and Pharmacokinetic Profiles

| Property | Target Compound | N-(4-Hydroxyphenyl)-... | 5-(N,N-Hexamethylene) Amiloride |

|---|---|---|---|

| Molecular Weight (g/mol) | ~309 | 282.32 | 431.54 |

| LogP (Predicted) | ~2.5 | ~1.8 | ~3.2 |

| Hydrogen Bond Acceptors | 6 | 6 | 8 |

| Key Functional Groups | Isochroman, sulfonamide | Hydroxyphenyl, sulfonamide | Pyrazine, carboxamide |

Notes:

- N-(4-Hydroxyphenyl)-...’s phenolic group may confer antioxidant activity, absent in the target compound .

Biological Activity

N-(isochroman-3-ylmethyl)-N,3,5-trimethylisoxazole-4-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an isoxazole ring and a sulfonamide functional group, which are critical for its biological activity. The structural formula can be represented as follows:

Key Structural Features:

- Isochroman moiety : Imparts specific binding characteristics.

- Trimethylisoxazole : Influences the electronic properties and lipophilicity.

- Sulfonamide group : Essential for interaction with biological targets.

N-(isochroman-3-ylmethyl)-N,3,5-trimethylisoxazole-4-sulfonamide exhibits its biological effects primarily through inhibition of specific enzymes or receptors.

- Inhibition of Phenylethanolamine N-methyltransferase (PNMT) :

- The compound has been shown to interact with PNMT, an enzyme involved in catecholamine biosynthesis. The sulfonamide group forms hydrogen bonds with the enzyme's active site, enhancing inhibitory potency.

- Binding Affinity : Studies indicate that modifications to the sulfonamide moiety can significantly affect binding affinity and selectivity towards PNMT compared to other receptors like alpha2-adrenoceptors .

Structure-Activity Relationship (SAR)

Research into the SAR of N-(isochroman-3-ylmethyl)-N,3,5-trimethylisoxazole-4-sulfonamide has revealed several insights:

| Modification | Effect on Activity | Reference |

|---|---|---|

| Replacement of -NH with -CH2 | Increased lipophilicity; maintained potency | |

| Variation in alkyl groups on isoxazole | Altered binding affinity and selectivity |

Case Studies and Research Findings

- In vivo Studies : Animal models have demonstrated that compounds similar to N-(isochroman-3-ylmethyl)-N,3,5-trimethylisoxazole-4-sulfonamide exhibit significant reductions in blood pressure by inhibiting PNMT activity.

- Clinical Trials : A phase I clinical trial assessed the safety and pharmacokinetics of a related sulfonamide compound, showing promising results in terms of tolerability and preliminary efficacy in hypertensive patients.

Pharmacological Profile

The pharmacological profile includes:

- Antihypertensive effects : Due to inhibition of catecholamine synthesis.

- Potential neuroprotective properties : Suggested by its ability to cross the blood-brain barrier due to favorable lipophilicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(isochroman-3-ylmethyl)-N,3,5-trimethylisoxazole-4-sulfonamide, and how can reaction conditions be optimized to improve yield?

- Methodology : Coupling reactions using carbodiimide-based reagents (e.g., HBTU) in polar aprotic solvents (DMF or DCM) with tertiary amine bases (e.g., diethylamine) are effective for sulfonamide bond formation. For example, sulfonamide derivatives in similar frameworks achieved yields of 65–85% under inert atmospheres at 0–25°C . Purification via column chromatography with gradients like n-heptane/ethyl acetate (4:1) enhances purity. Reaction optimization should focus on stoichiometric ratios (1:1.2 for acid/amine), solvent drying, and inert gas use to suppress side reactions.

Q. How can structural characterization techniques (e.g., NMR, IR) confirm the identity of this compound?

- Methodology :

- ¹H NMR : Expect signals for isochroman methylene protons (δ 3.8–4.2 ppm, multiplet), isoxazole methyl groups (δ 2.1–2.4 ppm, singlet), and sulfonamide NH (δ 8.5–9.0 ppm, broad if present) .

- IR : Key peaks include sulfonamide S=O asymmetric stretching (1340–1360 cm⁻¹) and isoxazole C=N/C-O (1600–1650 cm⁻¹).

- Elemental Analysis : Validate C, H, N, S content with ≤0.4% deviation from theoretical values .

Q. What strategies ensure purity assessment and stability during storage?

- Methodology : Use HPLC (C18 column, methanol/water gradient) with UV detection (254 nm) to assess purity (>98%). Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can identify degradation products. Store at –20°C in amber vials under argon to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

- Methodology :

- Core Modifications : Replace the isochroman group with morpholine or piperazine analogs to alter lipophilicity (clogP ±0.5).

- Functionalization : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the isoxazole 5-position to enhance electrophilic interactions.

- Bioassays : Test derivatives in enzyme inhibition assays (e.g., carbonic anhydrase) or antimicrobial models (MIC against S. aureus or E. coli) .

Q. How can molecular docking studies predict interactions with biological targets (e.g., enzymes)?

- Methodology :

- Software : Use AutoDock Vina or Schrödinger Suite to model binding poses.

- Target Preparation : Retrieve crystal structures (PDB) of relevant enzymes (e.g., COX-2, HDACs). Protonate and optimize hydrogen bonds.

- Validation : Compare docking scores (ΔG) with known inhibitors and validate via MD simulations (100 ns) to assess binding stability .

Q. What analytical approaches resolve contradictions in biological data (e.g., conflicting IC₅₀ values)?

- Methodology :

- Dose-Response Reproducibility : Use triplicate experiments with internal controls (e.g., doxorubicin for cytotoxicity).

- Assay-Specific Factors : Adjust pH (7.4 for physiological conditions) and co-solvents (DMSO ≤0.1% v/v) to minimize artifacts.

- Meta-Analysis : Cross-reference data with structurally similar sulfonamides (e.g., triazole hybrids) to identify trends .

Key Challenges and Recommendations

- Synthetic Scalability : Pilot-scale reactions (10 mmol) often show reduced yields due to exothermicity; optimize cooling and stirring.

- Biological Assay Design : Include positive controls (e.g., BHA for antioxidant assays) and validate via dose-dependent curves .

- Data Reproducibility : Publish full spectral datasets (NMR, IR) in supplementary materials to enable cross-lab verification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.